molecular formula C11H16N2O3 B1324989 tert-Butyl (2-methoxypyridin-4-yl)carbamate CAS No. 849353-31-7

tert-Butyl (2-methoxypyridin-4-yl)carbamate

Cat. No.: B1324989
CAS No.: 849353-31-7
M. Wt: 224.26 g/mol
InChI Key: WEUYGTAUMMZAFC-UHFFFAOYSA-N
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Description

Tert-Butyl (2-methoxypyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol. It is a white crystalline solid that is soluble in organic solvents. This compound has gained attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-methoxypyridin-4-yl)carbamate typically involves the reaction of 2-methoxypyridine-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-methoxypyridin-4-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: Products vary depending on the substituent introduced.

    Hydrolysis: The major products are 2-methoxypyridine-4-amine and carbon dioxide.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the pyridine ring.

Scientific Research Applications

Tert-Butyl (2-methoxypyridin-4-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-methoxypyridin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-allyl-4-methoxypyridin-2-yl)carbamate
  • tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate

Uniqueness

Tert-Butyl (2-methoxypyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methoxy group and carbamate functionality make it a versatile compound for various applications in synthesis and research.

Properties

IUPAC Name

tert-butyl N-(2-methoxypyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-9(7-8)15-4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUYGTAUMMZAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640065
Record name tert-Butyl (2-methoxypyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849353-31-7
Record name tert-Butyl (2-methoxypyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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